molecular formula C23H32N2O5S B15133147 1-(2,5-Diethoxy-4-methylbenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine

1-(2,5-Diethoxy-4-methylbenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine

Katalognummer: B15133147
Molekulargewicht: 448.6 g/mol
InChI-Schlüssel: ZOZYCOKVZDKVPI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,5-Diethoxy-4-methylbenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Diethoxy-4-methylbenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2,5-diethoxy-4-methylbenzenesulfonyl chloride and 2-ethoxyphenylpiperazine.

    Reaction: The sulfonyl chloride is reacted with the piperazine derivative in the presence of a base such as triethylamine to form the desired compound.

    Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2,5-Diethoxy-4-methylbenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(2,5-Diethoxy-4-methylbenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine involves interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to its observed effects. Detailed studies on its binding affinity and pathway involvement are necessary to fully understand its mechanism.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(2,5-Dimethoxy-4-methylbenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine
  • 1-(2,5-Diethoxy-4-methylbenzenesulfonyl)-4-(2-methoxyphenyl)piperazine

Uniqueness

1-(2,5-Diethoxy-4-methylbenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine is unique due to its specific substitution pattern on the piperazine ring and the presence of both ethoxy and sulfonyl groups. These structural features may confer distinct pharmacological properties compared to similar compounds.

Eigenschaften

Molekularformel

C23H32N2O5S

Molekulargewicht

448.6 g/mol

IUPAC-Name

1-(2,5-diethoxy-4-methylphenyl)sulfonyl-4-(2-ethoxyphenyl)piperazine

InChI

InChI=1S/C23H32N2O5S/c1-5-28-20-11-9-8-10-19(20)24-12-14-25(15-13-24)31(26,27)23-17-21(29-6-2)18(4)16-22(23)30-7-3/h8-11,16-17H,5-7,12-15H2,1-4H3

InChI-Schlüssel

ZOZYCOKVZDKVPI-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)OCC)C)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.